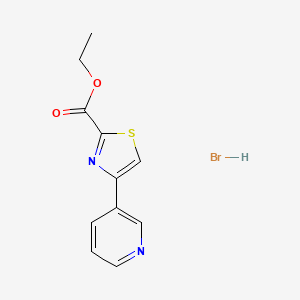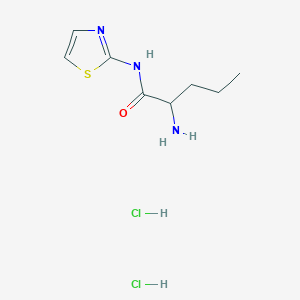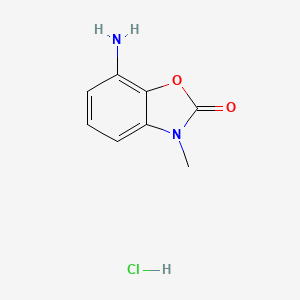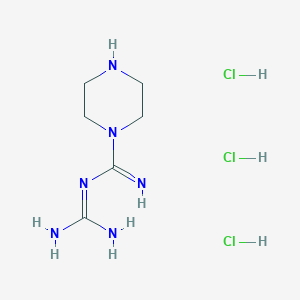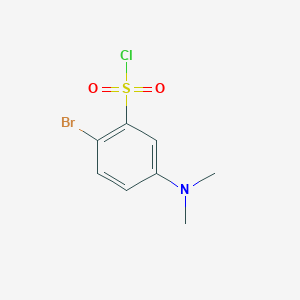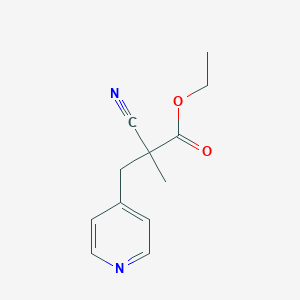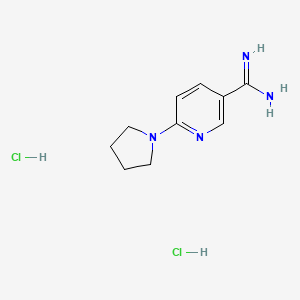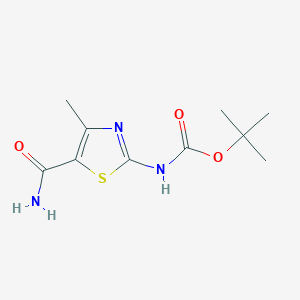
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate” is C10H15N3O3S. The molecular weight is 257.31 g/mol.Chemical Reactions Analysis
The Boc group in compounds like tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique
Antibiotic Synthesis
This compound is an intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Chemical Space Exploration
As a precursor, tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate provides access to chemical spaces complementary to piperidine ring systems. This is crucial for the development of new pharmacophores.
Machine Learning Model Training
In silico, this compound can be used to build, train, and validate predictive machine-learning models. Structured datasets derived from its properties can enhance the accuracy of computational predictions .
Molecular Weight Calculation
Patent Formulations
The compound is mentioned in various patents for its role in the synthesis of pharmaceuticals, showcasing its importance in the development of new drugs and treatments .
Mécanisme D'action
Target of Action
It is known that carbamates often target enzymes or receptors in the body, altering their function .
Mode of Action
Carbamates typically work by interacting with their targets and causing changes in their function . For instance, they can inhibit enzymes, block receptors, or alter signal transduction pathways.
Biochemical Pathways
Carbamates often affect pathways related to the function of their targets . For example, if the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in.
Pharmacokinetics
Carbamates are generally well absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, leading to changes in the cell’s function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate”. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its targets .
Propriétés
IUPAC Name |
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-5-6(7(11)14)17-8(12-5)13-9(15)16-10(2,3)4/h1-4H3,(H2,11,14)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVMUCKJVUECKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



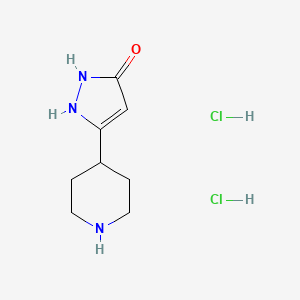
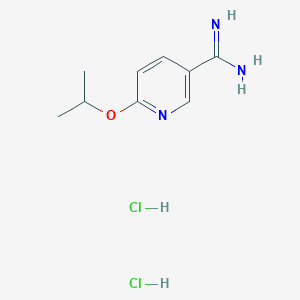
amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

